Dihomo-|A-linolenic Acid-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

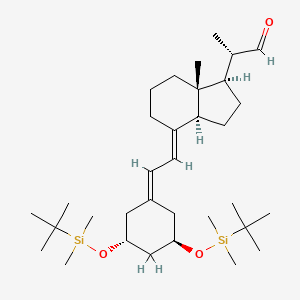

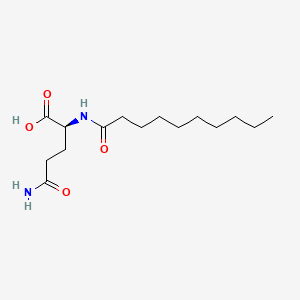

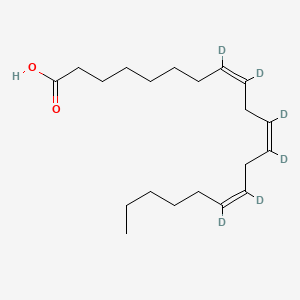

Dihomo-γ-linolenic Acid-d6 (DGLA-d6) is the deuterium labeled Dihomo-γ-linolenic acid . DGLA is a 20-carbon ω-6 fatty acid that has emerged as a significant molecule differentiating healthy and inflamed tissues . It has anti-inflammatory and anti-proliferative activities .

Synthesis Analysis

DGLA can be produced by cultured fungi or be obtained via endogenous conversion from γ-linolenic acid (GLA)-rich vegetable oils . It is an elongation product of γ-linolenic acid (18:3), and is rapidly metabolized by fatty acid desaturases to produce arachidonic acid (20:4) .Molecular Structure Analysis

DGLA is a polyunsaturated fatty acid (PUFA) that is usually present in low proportions in mammals . It is comprised of 20 carbon atoms and three double bonds .Chemical Reactions Analysis

DGLA is at a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators . A defect in the activity of ∆6-desaturase and/or ∆5-desaturase may be one factor in the initiation and progression of these conditions .Wissenschaftliche Forschungsanwendungen

Role in Chronic Inflammation

DGLA has emerged as a significant molecule differentiating healthy and inflamed tissues . Its position at a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators makes this n-6 polyunsaturated fatty acid (PUFA) an intriguing research subject . The balance of ARA to DGLA is probably a critical factor affecting inflammatory processes in the body .

Obesity-Associated Disorders

DGLA and related n-6 PUFAs have potential roles in obesity-associated disorders . Several disease states are characterized by abnormally low DGLA levels in the body, while others can feature elevated levels .

Rheumatoid Arthritis

DGLA may play a role in inflammatory conditions such as rheumatoid arthritis . The potential of GLA and DGLA administrations as curative or ameliorating therapies in inflammatory conditions appears modest at best .

Atopic Dermatitis and Asthma

DGLA could have potential roles in atopic dermatitis and asthma . Manipulations with ∆6- and ∆5-desaturase inhibitors or combinations of long-chain PUFA supplements with n-3 PUFAs could provide a way to modify the body’s DGLA and ARA production and the concentrations of their pro- and anti-inflammatory mediators .

Cancers

DGLA may have potential roles in cancers . However, clinical data remain scarce and further well-designed studies should be actively promoted .

Diseases of the Gastrointestinal Tract

DGLA could have potential roles in diseases of the gastrointestinal tract . It can be produced by cultured fungi or be obtained via endogenous conversion from γ-linolenic acid (GLA)-rich vegetable oils .

Allergic Symptoms

DGLA has been shown to have anti-inflammatory and anti-allergic effects in mice and cell study . A randomized, double-blind, placebo-controlled, parallel-group study comprising healthy Japanese men and women showed that DGLA is effective in reducing allergic symptoms caused by pollen .

Diabetic Nephropathy and Retinopathy

Patients with diabetic nephropathy had reduced DGLA levels in plasma PLs, and serum DGLA was inversely associated with the presence of diabetic retinopathy . It may have an ameliorative influence via its oxidative metabolites PGE1 and 15‐HETrE .

Wirkmechanismus

Target of Action

Dihomo-γ-linolenic Acid-d6 (DGLA-d6) primarily targets the cyclooxygenase pathway . It is a significant molecule differentiating healthy and inflamed tissues .

Mode of Action

DGLA-d6 interacts with its targets by being converted into prostaglandin E1 (PGE1) through the cyclooxygenase pathway . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect .

Biochemical Pathways

DGLA-d6 is a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators . The balance of ARA to DGLA is probably a critical factor affecting inflammatory processes in the body .

Pharmacokinetics

It is known that dgla can be produced by cultured fungi or be obtained via endogenous conversion from γ-linolenic acid (gla)-rich vegetable oils .

Result of Action

The result of DGLA-d6’s action is the production of PGE1, which inhibits platelet aggregation and exerts a vasodilatory effect . This leads to anti-inflammatory and anti-proliferative activities .

Action Environment

The action of DGLA-d6 can be influenced by various factors. For instance, several disease states are characterized by abnormally low DGLA levels in the body, while others can feature elevated levels . A defect in the activity of ∆6-desaturase and/or ∆5-desaturase may be one factor in the initiation and progression of these conditions .

Eigenschaften

IUPAC Name |

(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBAELRKJCKHQD-JALKMEHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihomo-|A-linolenic Acid-d6 | |

Q & A

Q1: Why is Dihomo-γ-linolenic Acid-d6 used in the research instead of the non-deuterated Dihomo-γ-linolenic Acid?

A1: The research utilizes Dihomo-γ-linolenic Acid-d6 as an internal standard for the quantification of Dihomo-γ-linolenic Acid in serum samples using LC-MS/MS. [] Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and ionization. Deuterated analogs, like Dihomo-γ-linolenic Acid-d6, are chemically similar to the target analyte but have a different mass due to the presence of heavier deuterium atoms. This mass difference allows for differentiation during mass spectrometry analysis, while the similar chemical behavior ensures that the internal standard undergoes similar extraction and ionization efficiencies as the target analyte.

Q2: What analytical method is used to detect Dihomo-γ-linolenic Acid and its deuterated counterpart in the study?

A2: The research employs Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify Dihomo-γ-linolenic Acid and Dihomo-γ-linolenic Acid-d6. [] This technique combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.